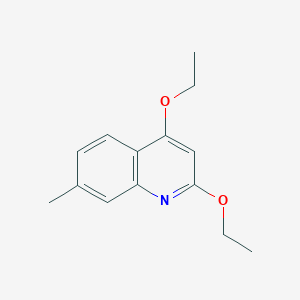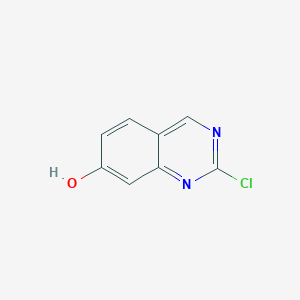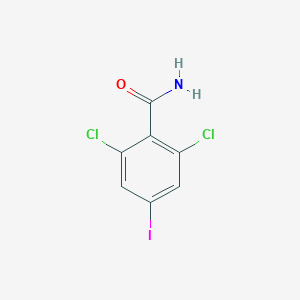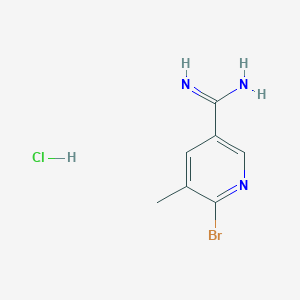
2,4-Diethoxy-7-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethoxy-7-methylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development . The compound this compound is characterized by the presence of two ethoxy groups at positions 2 and 4, and a methyl group at position 7 on the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2,4-Diethoxy-7-methylquinoline, can be achieved through various established protocols. Some of the common methods include:
Skraup Synthesis: This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a carbonyl compound.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches like microwave-assisted synthesis are commonly used .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diethoxy-7-methylquinoline undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
2,4-Diethoxy-7-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Industry: It is used in the production of dyes, agrochemicals, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2,4-Diethoxy-7-methylquinoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with DNA replication in microbial cells. The pathways involved often include inhibition of nucleic acid synthesis and disruption of cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
2-Methylquinoline: Known for its antimalarial properties.
4-Ethoxyquinoline: Used in the synthesis of pharmaceuticals.
7-Methylquinoline: Exhibits antibacterial activity.
Uniqueness: 2,4-Diethoxy-7-methylquinoline is unique due to the presence of both ethoxy and methyl groups, which can enhance its lipophilicity and biological activity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2,4-diethoxy-7-methylquinoline |
InChI |
InChI=1S/C14H17NO2/c1-4-16-13-9-14(17-5-2)15-12-8-10(3)6-7-11(12)13/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
RRTKLORRWPTWJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=NC2=C1C=CC(=C2)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)








![3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13658000.png)


![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
